![molecular formula C27H25N3O3 B2451445 N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 894908-73-7](/img/structure/B2451445.png)
N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a naphthyridinone ring, which is a type of heterocyclic compound. It also contains an amide group and several methyl groups. The presence of these functional groups can significantly influence the compound’s chemical properties and reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthyridinone ring and the amide group could influence its solubility, stability, and reactivity.Scientific Research Applications
Preparation and Catalytic Applications
One study focuses on the preparation of pincer catalysts for ketone reduction, where similar compounds are synthesized through a series of reactions involving ethyl benzoylacetate and 1-naphthylamine, leading to the creation of benzoyl acetamide derivatives. These derivatives undergo further transformation to produce catalysts, showcasing the utility of such compounds in facilitating chemical reactions, particularly in organic synthesis and catalysis (Facchetti et al., 2016).
Synthesis and Cytotoxic Activity
Another study synthesizes carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating the reaction of similar compounds with primary amines to yield a series of products. These compounds were tested for their cytotoxicity against various cancer cell lines, indicating the potential for such molecules to serve as leads in the development of anticancer drugs (Deady et al., 2003).
Synthesis of Derivatives for Antibacterial Agents
Further research involves the synthesis of acetamide derivatives with antibacterial properties. For instance, the creation of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds demonstrates the chemical versatility of similar structures in generating new antibacterial agents, highlighting the importance of such compounds in addressing microbial resistance (Ramalingam et al., 2019).
Fluorescence Properties and DNA Detection
The fluorescence properties of related compounds, such as 1,4-dihydrodibenzo[b,h][1,6]naphthyridinium iodides, illustrate their potential in biological applications, including the turn-on type detection of DNA. This application underscores the relevance of such compounds in bioanalytical chemistry for the detection and quantification of nucleic acids (Okuma et al., 2017).
Future Directions
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-16-5-9-20(10-6-16)25(32)23-14-30(27-22(26(23)33)12-8-19(4)28-27)15-24(31)29-21-11-7-17(2)18(3)13-21/h5-14H,15H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHKMGJNMKFYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide |
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